molecular formula C23H19BrClN3O3 B12699617 Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- CAS No. 87443-96-7

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy-

Cat. No.: B12699617
CAS No.: 87443-96-7
M. Wt: 500.8 g/mol
InChI Key: JJXVFSHJGDLZHA-UHFFFAOYSA-N
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Description

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For this specific compound, the synthesis can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide derivatives, including this compound, have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-bromo-benzamide
  • N-benzimidazol-2yl benzamide analogues
  • N-(2-chloro-4-nitrophenyl) sulphonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 4-bromophenyl and 3-chloro-2-oxo-4-phenyl-1-azetidinyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

87443-96-7

Molecular Formula

C23H19BrClN3O3

Molecular Weight

500.8 g/mol

IUPAC Name

N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-phenylazetidin-1-yl]-2-hydroxybenzamide

InChI

InChI=1S/C23H19BrClN3O3/c24-16-10-12-17(13-11-16)26-14-23(25)20(15-6-2-1-3-7-15)28(22(23)31)27-21(30)18-8-4-5-9-19(18)29/h1-13,20,26,29H,14H2,(H,27,30)

InChI Key

JJXVFSHJGDLZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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